

structural characterization of N-(3-iodopyridin-2-yl)pivalamide derivatives

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Compound of Interest

Compound Name: **N-(3-iodopyridin-2-yl)pivalamide**

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A Comparative Guide to the Structural Characterization of **N-(3-iodopyridin-2-yl)pivalamide** and Its Analogs

For researchers and professionals in the field of drug development, a thorough understanding of a molecule's three-dimensional structure is paramount for rational drug design and understanding its interactions with biological targets. This guide provides a comparative structural analysis of **N-(3-iodopyridin-2-yl)pivalamide** and related derivatives. Due to the limited publicly available experimental data for **N-(3-iodopyridin-2-yl)pivalamide** itself, this guide leverages data from structurally similar compounds to provide a comparative context.

Introduction to N-(pyridin-2-yl)pivalamide Derivatives

N-(pyridin-2-yl)pivalamide derivatives are a class of compounds that feature a pyridine ring connected to a pivalamide group. The pyridine moiety is a common scaffold in medicinal chemistry, and the bulky tert-butyl group of the pivalamide can influence the compound's conformation and binding properties. The introduction of a halogen atom, such as iodine, at the 3-position of the pyridine ring can significantly impact the electronic properties and potential for halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Comparative Structural Data

While specific crystal structure data for **N-(3-iodopyridin-2-yl)pivalamide** is not readily available in public databases, we can draw comparisons with other structurally characterized pivalamide and pyridine amide derivatives. The following tables summarize key structural parameters obtained from X-ray crystallography and spectroscopic data for related compounds.

Table 1: Physicochemical Properties of **N-(3-iodopyridin-2-yl)pivalamide** and Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form
N-(3-Iodopyridin-2-yl)pivalamide	113975-31-8	C10H13IN2O	304.13	Solid
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide	Not Available	C10H11ClFIN2O	356.56	Solid[1]
N-(5-Fluoro-3-iodopyridin-2-yl)pivalamide	823218-50-4	C10H12FIN2O	322.12	Not Specified
N-(5-Iodo-3-methylpyridin-2-yl)pivalamide	677327-29-6	C11H15IN2O	318.15	Not Specified
N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide	131653-62-8	C11H15IN2O2	334.15	Solid

Table 2: Selected Crystallographic Data for a Structurally Related Pivalamide Derivative: **N-((4-acetylphenyl)carbamothioyl)pivalamide**

Parameter	Value
Crystal system	Monoclinic
Space group	P21/c
a (Å)	10.1234(3)
b (Å)	11.2345(4)
c (Å)	13.4567(5)
α (°)	90
β (°)	109.87(6)
γ (°)	90
Volume (Å³)	1432.1(1)
Z	4
Density (calculated) (Mg/m³)	1.302
Hydrogen bonds	Intramolecular N—H···O

Note: Data extracted from a study on a related pivalamide derivative to illustrate typical crystallographic parameters.[\[2\]](#)

Experimental Protocols

The structural characterization of **N-(3-iodopyridin-2-yl)pivalamide** derivatives typically involves a combination of spectroscopic and crystallographic techniques.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in the solid state.

Methodology:

- **Crystal Growth:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone).

- Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using monochromatic X-ray radiation (e.g., Cu K α , $\lambda = 1.54184 \text{ \AA}$) at a controlled temperature (e.g., 100 K or 293 K).
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule.

Methodology for ^1H and ^{13}C NMR:

- Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
- Data Acquisition: Spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ^1H).
- Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

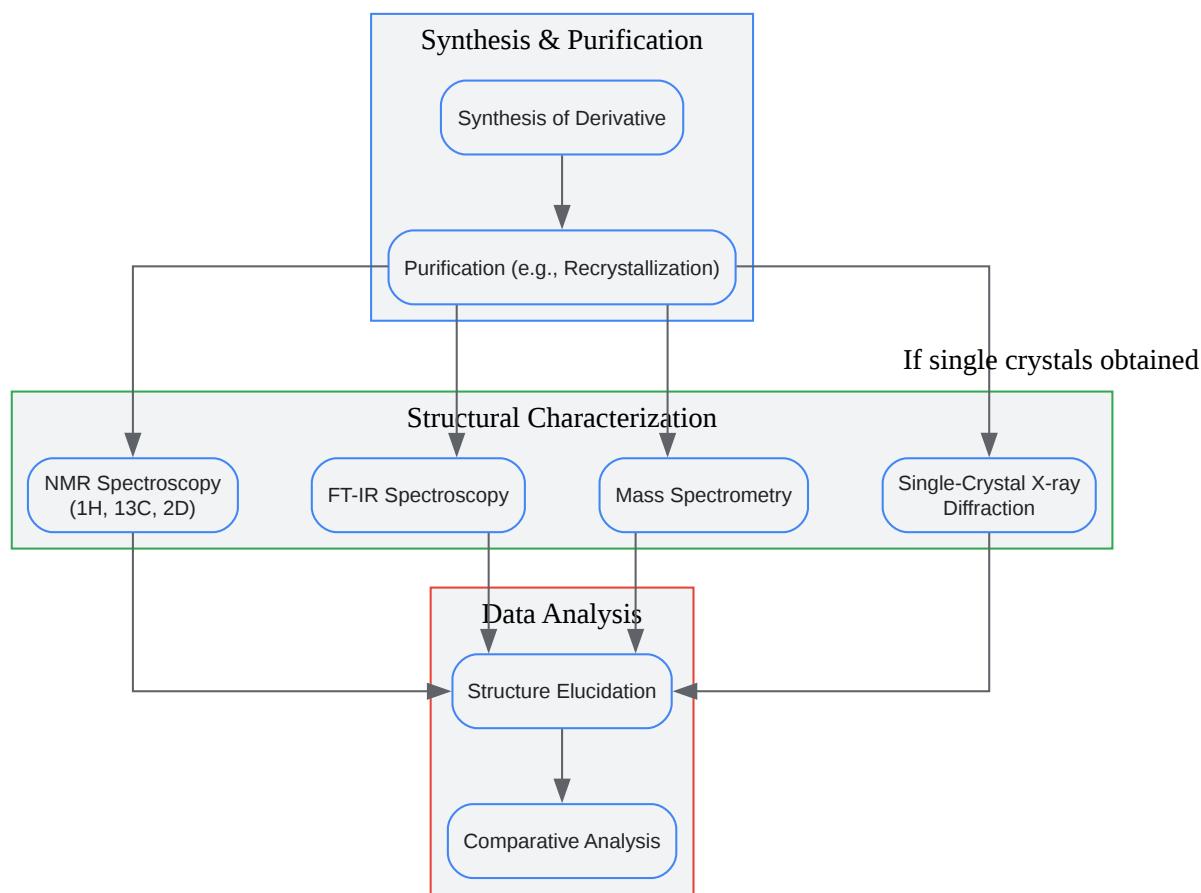
Methodology:

- Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate.
- Data Acquisition: The spectrum is recorded over a typical range of $4000\text{-}400 \text{ cm}^{-1}$.

- Data Analysis: The positions of absorption bands are indicative of specific functional groups (e.g., C=O stretch, N-H stretch, C-I stretch).

Visualizations

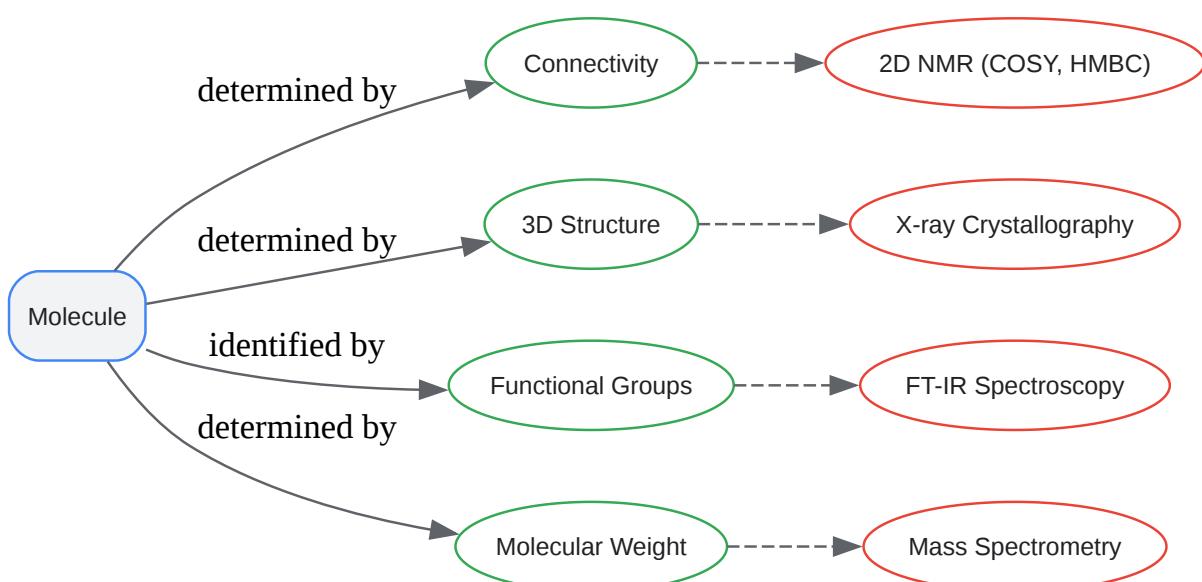
Experimental Workflow for Structural Characterization



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Caption: Workflow for the synthesis and structural characterization of novel compounds.

Logical Relationship of Characterization Techniques



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Caption: Relationship between molecular properties and characterization techniques.

Conclusion

The structural characterization of **N-(3-iodopyridin-2-yl)pivalamide** and its derivatives is crucial for understanding their chemical behavior and potential applications in drug discovery. While a complete set of experimental data for the parent compound is not publicly available, this guide provides a framework for comparison with related, well-characterized molecules. The presented experimental protocols and workflows offer a standard methodology for researchers to elucidate the structures of new derivatives in this class. The combination of X-ray crystallography and spectroscopic methods remains the gold standard for unambiguous structural determination.

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